![molecular formula C18H29N B10756985 (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine](/img/structure/B10756985.png)
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine
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Overview
Description
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. For example, starting from 4-methyl-2-cyanopiperidine, a series of reactions including hydrolysis, esterification, and resolution can be employed to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of chiral catalysts and advanced separation techniques, such as chiral chromatography, are often employed to ensure the production of enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-methoxy-2-methylpiperidine
- (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- (2S,3R,4R,5S)-3-hydroxy-4-(hydroxymethyl)-1,6-diphenyl-2,5-hexanediyl]bis(2-amino)
Uniqueness
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine is unique due to its specific stereochemistry and the presence of both a piperidine ring and a phenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H29N |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine |
InChI |
InChI=1S/C18H29N/c1-15(14-18-11-7-8-12-19(18)3)13-16(2)17-9-5-4-6-10-17/h4-6,9-10,15-16,18H,7-8,11-14H2,1-3H3/t15-,16+,18-/m0/s1 |
InChI Key |
UEEAJOUBQAEABH-JZXOWHBKSA-N |
Isomeric SMILES |
C[C@H](C[C@@H]1CCCCN1C)C[C@@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC(CC1CCCCN1C)CC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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